molecular formula C17H16O4 B12557564 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester CAS No. 143427-17-2

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester

Cat. No.: B12557564
CAS No.: 143427-17-2
M. Wt: 284.31 g/mol
InChI Key: ANLNTCBBVCHIAW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a cyclohexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
  • 2-Naphthalenecarboxylic acid, 1,4-dihydro-3-methoxy-1,4-dioxo-, methyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has a unique cyclohexyl ester group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its interactions with biological targets.

Biological Activity

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester, often referred to in the literature as a naphthoic acid derivative, has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of naphthoic acids, characterized by a naphthalene moiety with carboxylic acid functionality. The cyclohexyl ester form enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

The biological activities of naphthoic acid derivatives are primarily attributed to their interactions with various biological targets. Below are key areas of interest:

  • Antioxidant Activity : Naphthoic acid derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, particularly through the aryl hydrocarbon receptor (AhR) signaling pathway.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains, making them candidates for further development as antimicrobial agents.
  • Aryl Hydrocarbon Receptor Activation : Research indicates that 1,4-Dihydroxy-2-naphthoic acid (a related compound) binds effectively to the AhR, leading to anti-inflammatory responses in colonic cells. This interaction is crucial for understanding how naphthoic acids may influence gut health and inflammation .
  • Antioxidative Mechanisms : The ability of these compounds to scavenge free radicals contributes to their antioxidative properties. This activity is essential in preventing cellular damage associated with various diseases .
  • Enzymatic Interactions : Studies involving enzyme assays have shown that naphthoic acid derivatives can inhibit specific enzymes linked to metabolic pathways in bacteria, indicating potential applications in bioremediation or as antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study focused on the effects of 1,4-Dihydroxy-2-naphthoic acid demonstrated significant induction of CYP1A1 and CYP1B1 mRNA expression in colonic cells. This response was comparable to that induced by well-known AhR agonists like TCDD. The findings suggest that structural modifications in naphthoic acids can enhance their biological activity against inflammation .

Case Study 2: Antimicrobial Efficacy

In vitro studies have reported that certain naphthoic acid derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes critical for bacterial survival .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
Anti-inflammatory1,4-Dihydroxy-2-naphthoic acidInduction of CYP1A1/CYP1B1
AntioxidativeNaphthoic acid derivativesScavenging free radicals
AntimicrobialVarious naphthoic acid derivativesInhibition of bacterial growth

Properties

CAS No.

143427-17-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

cyclohexyl 1,4-dioxonaphthalene-2-carboxylate

InChI

InChI=1S/C17H16O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2

InChI Key

ANLNTCBBVCHIAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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